Ras-IN-2
Description
Significance of RAS Proteins in Cellular Physiology and Pathophysiology
RAS proteins belong to the family of small GTPases and act as crucial molecular switches in intracellular signaling networks. They are involved in transmitting signals within cells, controlling processes such as cell proliferation, differentiation, survival, adhesion, and migration. wikipedia.orgnih.govabcam.combiolegend.com
RAS proteins cycle between an inactive state bound to guanosine (B1672433) diphosphate (B83284) (GDP) and an active state bound to guanosine triphosphate (GTP). This conformational change, mediated by guanine (B1146940) nucleotide exchange factors (GEFs) that promote GTP binding and GTPase-activating proteins (GAPs) that stimulate GTP hydrolysis, allows RAS to regulate downstream effector pathways. abcam.comashpublications.org Key downstream pathways activated by RAS include the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) cascade and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. wikipedia.orgabcam.comnih.gov The MAPK/ERK pathway primarily controls gene transcription related to cell growth and division, while the PI3K/AKT pathway influences protein synthesis, cell growth, and inhibits apoptosis. wikipedia.orgabcam.com RAS essentially acts as a branchpoint, orchestrating the activity of multiple signaling pathways to regulate diverse cellular functions. nih.gov
Mutations in the RAS gene family (comprising HRAS, KRAS, and NRAS) are among the most common genetic alterations in human cancers. cancerworld.netnih.govnih.govdana-farber.orgaacr.org Activating RAS mutations are found in approximately 20% to 30% of all human tumors globally. cancerworld.netnih.govdana-farber.orgaacr.org KRAS is the most frequently mutated isoform, accounting for about 85% of all RAS mutations in human tumors, with high prevalence in specific cancer types. accscience.com For instance, KRAS mutations are observed in nearly all pancreatic cancers, about half of colorectal cancers, and one-third of lung cancers. dana-farber.orgcancer.govmdpi.com NRAS mutations are more prevalent in melanomas and certain hematologic malignancies, while HRAS mutations are more common in dermatological and head and neck cancers. frontiersin.orgfrontiersin.org
Oncogenic RAS mutations typically occur at hotspots, most commonly at codons 12, 13, and 61. frontiersin.orgnih.gov These mutations impair the intrinsic or GAP-stimulated GTPase activity of RAS, locking the protein in its active, GTP-bound state. frontiersin.org This constitutive activation leads to uncontrolled stimulation of downstream pathways, driving unregulated cell growth, proliferation, and survival, which are hallmarks of cancer. wikipedia.orgdana-farber.org The presence of RAS mutations can also influence the tumor microenvironment and impact the effectiveness of certain therapies, such as resistance to anti-epidermal growth factor receptor (EGFR) therapies in colorectal cancer. mdpi.comqeios.com
Fundamental Roles of RAS in Intracellular Signal Transduction
Historical Challenges in Direct Pharmacological Inhibition of RAS Proteins
Despite the pivotal role of oncogenic RAS in cancer, directly targeting these proteins with small molecule drugs was historically considered a formidable challenge, leading to the perception of RAS as "undruggable". nih.govaacr.orgnih.govnih.govcytoskeleton.comactivemotif.comoaepublish.com Several factors contributed to this difficulty. RAS proteins bind to GTP with picomolar affinity, and the intracellular concentration of GTP is significantly higher, making it challenging to develop competitive inhibitors that could effectively displace GTP. nih.govactivemotif.comportlandpress.comnih.gov Furthermore, unlike many other drug targets such as kinases, RAS proteins lack deep, well-defined binding pockets on their surface suitable for small molecule engagement. nih.govactivemotif.comoaepublish.comportlandpress.com Early therapeutic strategies often focused on inhibiting post-translational modifications essential for RAS membrane localization, such as farnesylation, but these approaches showed limited clinical success. cancerworld.netnih.govaacrjournals.org
Evolution of Direct and Indirect RAS-Targeting Therapeutic Modalities
The historical challenges in directly inhibiting RAS spurred the development of indirect therapeutic strategies. These approaches focused on targeting components upstream or downstream of RAS in the signaling pathways. Inhibitors of downstream effectors like RAF, MEK, and PI3K were developed and investigated. nih.govaacrjournals.orgaacrjournals.orgontosight.ai While some of these inhibitors showed efficacy in specific contexts, their effectiveness in RAS-mutant cancers was often limited by feedback mechanisms and the activation of alternative signaling pathways leading to resistance. nih.govaacrjournals.orgaacrjournals.org
More recent years have witnessed significant breakthroughs in the direct pharmacological inhibition of RAS, particularly targeting specific oncogenic mutations. A pivotal development was the discovery of covalent inhibitors that selectively target the KRAS G12C mutation. cancerworld.netactivemotif.comaacrjournals.orgcas.orgnih.govfrontiersin.org These inhibitors exploit the unique cysteine residue introduced by the G12C mutation to form an irreversible bond, trapping KRAS G12C in an inactive, GDP-bound state and preventing its interaction with downstream effectors. cancerworld.netaacrjournals.orgfrontiersin.org This breakthrough demonstrated the druggability of specific RAS mutants and led to the approval of the first KRAS G12C inhibitors for clinical use. cancer.govcas.org
Structure
2D Structure
Properties
Molecular Formula |
C44H58N8O5S |
|---|---|
Molecular Weight |
811.0 g/mol |
IUPAC Name |
(1S,2S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C44H58N8O5S/c1-8-51-37-12-11-28-19-31(37)33(40(51)32-20-29(23-45-39(32)27(3)56-7)50-16-14-49(6)15-17-50)22-44(4,5)25-57-43(55)34-10-9-13-52(48-34)42(54)35(21-38-46-36(28)24-58-38)47-41(53)30-18-26(30)2/h11-12,19-20,23-24,26-27,30,34-35,48H,8-10,13-18,21-22,25H2,1-7H3,(H,47,53)/t26-,27-,30-,34-,35-/m0/s1 |
InChI Key |
FVICRBSEYSHKFY-JYQNNKODSA-N |
Isomeric SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)N7CCN(CC7)C)[C@H](C)OC)(C)C)NC(=O)[C@H]8C[C@@H]8C |
Canonical SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)N7CCN(CC7)C)C(C)OC)(C)C)NC(=O)C8CC8C |
Origin of Product |
United States |
Mechanistic Elucidation of Ras in 2 As a Molecular Glue Ras Inhibitor
Classification of Ras-IN-2 as a Molecular Glue and its Unique Mechanism
This compound is classified as a molecular glue inhibitor targeting RAS. medchemexpress.commedchemexpress.comexcenen.comtargetmol.com Molecular glues are small molecules that induce or enhance the interaction between two proteins that would otherwise not associate or would associate weakly. researchgate.netcytoskeleton.comfrontiersin.org In the case of this compound, this mechanism involves bridging RAS and another cellular protein, Cyclophilin A (CYPA), to form a novel ternary complex. medchemexpress.commedchemexpress.comexcenen.comtargetmol.comnih.govresearchgate.net This induced proximity and subsequent complex formation is central to this compound's inhibitory effect on RAS signaling. nih.govresearchgate.net This approach represents a departure from traditional enzyme inhibitors that block the active site of a single protein.
Formation of Neomorphic Ternary Complexes: this compound, Cyclophilin A (CYPA), and Active RAS (RAS(ON))
A key aspect of this compound's mechanism is its ability to facilitate the formation of a neomorphic ternary complex consisting of this compound, Cyclophilin A (CYPA), and active RAS (RAS(ON)) proteins. medchemexpress.commedchemexpress.comexcenen.comtargetmol.comnih.govresearchgate.net CYPA is a ubiquitous chaperone protein. nih.gov this compound acts as the "glue," binding simultaneously to both RAS(ON) and CYPA, thereby stabilizing their interaction in a configuration that does not naturally occur to a significant extent in the absence of the inhibitor. nih.govresearchgate.net This forced association sequesters RAS(ON) and alters its conformation or accessibility, rendering it unable to effectively engage its downstream effectors. nih.govresearchgate.net The formation of this ternary complex is directly correlated with the inhibitory activity of this compound. researchgate.net
Disruption of Canonical RAS-Effector Interactions
The formation of the this compound:CYPA:RAS(ON) ternary complex leads to the disruption of canonical interactions between active RAS and its downstream effector proteins. medchemexpress.commedchemexpress.comexcenen.comtargetmol.comnih.govresearchgate.net RAS proteins activate multiple signaling cascades, including the well-characterized RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell growth, proliferation, and survival. nih.govaacrjournals.orgbiologists.comaacrjournals.org By interfering with the binding of RAS to its effectors, this compound effectively uncouples oncogenic RAS signaling. medchemexpress.commedchemexpress.comexcenen.comtargetmol.comnih.govresearchgate.net
Inhibition of RAF Kinase Binding and Downstream Signaling Cascade
A primary mechanism by which this compound exerts its effect is by blocking the binding of RAF kinases to active RAS. medchemexpress.commedchemexpress.comexcenen.comtargetmol.com The interaction between RAS-GTP and the Ras-binding domain (RBD) of RAF is a critical step in activating the RAF-MEK-ERK signaling cascade. nih.govportlandpress.commdpi.comnih.gov The formation of the ternary complex involving this compound and CYPA sterically hinders or allosterically prevents the association of RAF with RAS(ON). medchemexpress.commedchemexpress.comexcenen.comtargetmol.comnih.govresearchgate.net This disruption inhibits the subsequent activation of MEK and ERK, thereby suppressing the downstream signaling that drives cell proliferation and survival in RAS-driven cancers. nih.govbiologists.commedchemexpress.commedchemexpress.comexcenen.comtargetmol.com
Research findings demonstrate that this compound has significant inhibitory activity on the proliferation of RAS mutant cell lines, which is attributed to its ability to block the binding of RAF downstream of RAS. medchemexpress.commedchemexpress.comexcenen.comtargetmol.com
Modulation of Other RAS-Driven Effector Pathways
While the inhibition of RAF binding is a major consequence, the disruption of RAS-effector interactions by the ternary complex may also impact other RAS-driven effector pathways. RAS interacts with a variety of downstream effectors beyond RAF, including PI3K, RalGDS, and PLCε, among others, which regulate diverse cellular processes like cell growth, survival, and cytoskeletal organization. oncotarget.comnih.govaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govembopress.orgnih.govnih.gov Although the impact of this compound on these other pathways may vary, the sequestration of RAS(ON) by the this compound:CYPA complex has the potential to broadly modulate RAS-dependent signaling by limiting the availability of active RAS for interaction with its diverse set of effectors. researchgate.netnih.gov
Comparative Mechanistic Analysis with Other RAS Inhibitor Classes
This compound's mechanism as a molecular glue inhibitor forming a ternary complex with CYPA and RAS(ON) presents a distinct approach compared to other classes of RAS inhibitors. nih.govresearchgate.net
Distinction from Allele-Specific KRASG12C(OFF) Inhibitors
A notable distinction exists between this compound and allele-specific KRASG12C(OFF) inhibitors, such as sotorasib (B605408) and adagrasib. nih.govnih.govaacrjournals.orgascopubs.orgascopubs.orgaacrjournals.org KRASG12C inhibitors specifically target the mutated cysteine residue at position 12 of KRASG12C, binding covalently to the inactive, GDP-bound form (KRASG12C(OFF)) and trapping it in this state. nih.govnih.govascopubs.orgascopubs.orgaacrjournals.org This prevents the protein from cycling to the active GTP-bound state. nih.govnih.govaacrjournals.org
In contrast, this compound targets active RAS (RAS(ON)), and its mechanism involves the formation of a ternary complex with CYPA rather than directly binding to and trapping an inactive, mutant-specific form of RAS. medchemexpress.commedchemexpress.comexcenen.comtargetmol.comnih.govresearchgate.net This difference in target state (RAS(ON) vs. KRASG12C(OFF)) and mechanism (molecular glue ternary complex formation vs. covalent trapping of an inactive mutant) represents fundamental differences in their pharmacological profiles and potential applications. nih.govnih.govresearchgate.netascopubs.org While KRASG12C inhibitors are allele-specific, molecular glue inhibitors like this compound that target RAS(ON) in conjunction with CYPA have the potential for broader activity across various RAS isoforms and mutations that exist in the active state. researchgate.net
Advantages in Pan-RAS and Multi-Isoform Targeting
A key advantage of this compound's mechanism as a molecular glue targeting the RAS(ON) state is its capacity for pan-RAS and multi-isoform inhibition. While initial direct RAS inhibitors primarily focused on specific mutations like KRAS G12C, the diversity of oncogenic RAS mutations across different isoforms (KRAS, NRAS, and HRAS) and codons (G12, G13, and Q61) presents a significant challenge in RAS-driven cancers. hematologyandoncology.netnih.govresearchgate.net Targeting only one specific mutation can be limited by the prevalence of that mutation and the potential for resistance mechanisms involving other RAS isoforms or mutations. researchgate.netspringermedizin.at
This compound is designed to interact with multiple RAS isoforms and common oncogenic variants. patsnap.com This includes prevalent mutations such as KRAS G12D, G12V, and G12R, as well as mutations at hotspot codons G12, G13, and Q61 across different RAS proteins. patsnap.comdrughunter.com By targeting the active conformation of RAS, which is a conserved state across various oncogenic mutants and isoforms, this compound offers a broader spectrum of activity compared to allele-specific inhibitors. patsnap.comtandfonline.com
Preclinical Efficacy and Cellular Impact of Ras in 2
Antiproliferative Activity in Oncogenic RAS-Driven Cellular Models
Ras-IN-2 has demonstrated antiproliferative activity in cellular models harboring oncogenic RAS mutations and in cancer cells with wild-type RAS exhibiting upstream activation.
Inhibition of Cell Proliferation in RAS Mutant Cell Lines
This compound has shown potent antiproliferative effects in cancer cell lines with diverse KRAS mutations, including KRAS G12V, KRAS G12D, KRAS G13D, and NRAS Q61K ascopubs.org. Preclinical studies have indicated deep tumor regressions and significant anti-tumor activity in RAS-driven xenograft models patsnap.com. Cellular assays have revealed inhibition at low nanomolar to sub-nanomolar concentrations, translating to significant suppression of tumor growth in various in vivo models patsnap.com.
Efficacy in Wild-Type RAS (RASWT) Cancer Cells with Upstream Activation
Wild-type RAS proteins can also contribute to oncogenic signaling, particularly in cancers with chronic activation of upstream receptor tyrosine kinases nih.govnih.gov. While specific data for this compound's efficacy in RASWT cancer cells with upstream activation were not explicitly detailed in the search results, the compound is described as targeting the active state of both mutant and wild-type RAS isoforms onclive.com. This suggests a potential for activity in settings where RASWT is aberrantly activated, although further specific studies would be needed to confirm this. The concept of targeting wild-type RAS in the context of upstream activation is a recognized therapeutic strategy nih.govnih.gov.
Modulation of Downstream Oncogenic Signaling Pathways
RAS proteins activate key downstream pathways, including the MAPK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival patsnap.com. This compound's mechanism involves modulating these pathways.
Suppression of Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway Activity
The RAS-RAF-MEK-ERK pathway is a major downstream effector of RAS, frequently dysregulated in cancers cancerbiomed.orgmdpi.com. This compound is designed to engage the active state of RAS proteins, which would consequently impact the activation of this pathway patsnap.com. Preclinical studies have demonstrated that RMC-6236 exhibits deep, sustained inhibition of RAS pathways patsnap.com. Inhibition of the RAS-ERK-MAPK pathway has been shown to lead to growth suppression in KRAS-mutant pancreatic cancer models aacrjournals.org.
Effects on Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR Signaling
The PI3K/AKT/mTOR pathway is another crucial signaling cascade downstream of RAS, playing a vital role in cell survival, growth, and metabolism researchgate.netfrontiersin.orgnih.gov. Activation of PI3K can occur via RAS mutation or upstream receptor tyrosine kinase signaling frontiersin.org. This compound's targeting of active RAS would also be expected to influence this pathway patsnap.com. While detailed data on this compound's specific effects on PI3K/AKT/mTOR signaling were not extensively provided, inhibition of RAS signaling generally impacts this pathway nih.govnih.gov.
Induction of Programmed Cell Death (Apoptosis) and Mitotic Arrest
Inducing apoptosis and/or mitotic arrest is a key mechanism for many anti-cancer agents.
Preclinical data for compounds targeting RAS or downstream pathways have shown the induction of apoptosis and cell cycle arrest. For example, a different compound, rigosertib, has been shown to induce mitotic arrest and apoptosis in RAS-mutated rhabdomyosarcoma and neuroblastoma cell lines nih.govresearchgate.netnih.gov. While specific data for this compound's direct induction of apoptosis and mitotic arrest were not detailed in the provided snippets, the observed tumor regressions and growth suppression in preclinical models patsnap.com suggest these mechanisms may be involved. Studies on overcoming resistance to other RAS inhibitors have also highlighted the role of inducing apoptosis genprex.com.
Evaluation of Cellular Selectivity and Dependence on Activated RAS for Proliferation
Ras proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state, regulating cellular processes like proliferation and differentiation. oup.comfrontiersin.org Oncogenic mutations in Ras genes lead to constitutively activated Ras proteins, driving uncontrolled cell proliferation and survival. oup.comaacrjournals.org this compound is designed to target the active, GTP-bound state of Ras. onclive.com
Studies have explored the dependence of cancer cells on activated Ras for proliferation and the selectivity of Ras-targeting agents. Cancer cells with Ras mutations often exhibit high levels of activated Ras-GTP. biorxiv.org While wild-type Ras also binds GTP, the elevated levels of Ras-GTP in mutant cells contribute to their dependence on this pathway for growth. biorxiv.org
Preclinical data suggests that this compound is effective in inhibiting the growth of Ras-dependent tumor cells while largely sparing normal tissues. The dependence on activated Ras for proliferation can vary depending on the specific Ras mutation and cellular context. aacrjournals.orgnih.gov For instance, studies using synthetic gene circuits have shown that integrating multiple Ras-dependent sensors can enhance the distinction between cells overexpressing mutant or wild-type Ras, leading to selective output expression in cancer cells with diverse Ras mutations. biorxiv.org This highlights the principle of targeting the heightened Ras activity characteristic of many cancers.
Activity Across Diverse RAS Oncogenic Variants (e.g., G12D, G12V, G12R, Q61L)
Oncogenic mutations in Ras genes frequently occur at codons 12, 13, and 61, impairing GTP hydrolysis and leading to the accumulation of activated Ras. atlasgeneticsoncology.orgbiorxiv.org These mutations include variants such as G12D, G12V, G12R, and Q61L, each potentially having distinct effects on Ras function and downstream signaling. nih.govfrontiersin.orgfrontiersin.org
This compound has demonstrated activity against a range of oncogenic Ras variants. Preclinical studies have shown that this compound is active against multiple KRAS mutations, including G12D, G12V, and G12R. nih.gov Disease control has been observed across various KRAS mutations, including G12A and G12S, in clinical trials involving this compound (RMC-6236). Furthermore, the compound has shown benefit in preclinical models with K/N/HRAS hotspot mutations at G13 and Q61 as well.
Different Ras mutations can influence the activation of downstream signaling pathways to varying degrees. For example, KRAS G12D and G12V mutations can significantly reduce GTPase activity, making them challenging targets. hematologyandoncology.net KRAS G12D and G12V mutants have also been shown to promote macropinocytosis, a process that supports cellular metabolic demands in rapidly growing cancers. amegroups.org The G12R mutation can alter the structure of Ras and impact interactions with downstream effectors. nih.govfrontiersin.org The Q61L mutation can lead to reduced intrinsic hydrolysis and altered conformational space of KRas-4B, potentially affecting the transition between different active states. nih.govnih.govacs.org
Despite these differences in the biochemical properties and downstream signaling of various Ras variants, this compound, as a multi-selective inhibitor of the active Ras state, has shown preclinical efficacy across a spectrum of these mutations. nih.gov
Summary of this compound Activity Against RAS Variants
| RAS Variant | Observed Activity (Preclinical/Clinical) | Source(s) |
| KRAS G12D | Active (Preclinical & Clinical) | nih.gov |
| KRAS G12V | Active (Preclinical & Clinical) | nih.gov |
| KRAS G12R | Active (Preclinical & Clinical) | nih.gov |
| KRAS G12A | Disease control observed (Clinical) | |
| KRAS G12S | Disease control observed (Clinical) | |
| K/N/HRAS G13 hotspot mutations | Benefit observed (Preclinical) | |
| K/N/HRAS Q61 hotspot mutations | Benefit observed (Preclinical) |
Note: Clinical activity mentioned refers to observations in trials involving RMC-6236, which is a synonym for this compound.
Detailed Research Findings on Specific Variants:
Studies have investigated the impact of specific mutations on Ras function and the potential for targeted inhibition. For instance, the KRAS G12D mutation is prevalent in several cancer types and results in impaired GTP hydrolysis. researchgate.netonclive.com KRAS G12V also significantly reduces GTPase activity. hematologyandoncology.net While both G12D and G12V can increase colony-forming ability compared to other KRAS mutations, their specific downstream signaling preferences can differ. frontiersin.orgnih.gov The Q61L mutation is associated with reduced intrinsic hydrolysis and increased intrinsic nucleotide exchange. nih.govfrontiersin.org
This compound's ability to target the active state across these diverse variants suggests a potential broad applicability in Ras-driven cancers, regardless of the specific activating mutation at certain hotspots. nih.gov
Preclinical Therapeutic Strategies and Contextual Considerations for Ras in 2
Antitumor Efficacy in In Vivo Preclinical Models
Preclinical studies utilizing in vivo models are crucial for evaluating the potential therapeutic efficacy of novel agents like Ras-IN-2. These models help to understand the compound's activity within a complex biological system.
Characterization in Xenograft Models
Studies involving human tumor xenograft models have been instrumental in characterizing the in vivo antitumor activity of this compound (RMC-6236). Oral administration of RMC-6236 has demonstrated potent antitumor activity across various tumor types in mouse clinical trials using KRASG12X xenograft models aacrjournals.orgnih.gov. Profound tumor regressions have been observed in these models aacrjournals.orgnih.gov. Pharmacokinetic studies in xenograft models, such as the Capan-2 (KRASG12V/WT, PDAC) model, have shown dose-dependent blood and tumor exposure following administration aacrjournals.org. Suppression of the RAS signaling pathway was maintained with repeated dosing in these models, indicating minimal pathway adaptation aacrjournals.org.
Performance in Immunocompetent Syngeneic Models
Evaluation in immunocompetent syngeneic models is vital for assessing the role of the immune system in the therapeutic response. In studies using immunocompetent mouse models of pancreatic ductal adenocarcinoma (PDAC), RAS(ON) multi-selective inhibitors, including agents like RMC-6236 and RMC-7977, have shown potent antitumor activity onclive.com. Treatment with these inhibitors resulted in marked tumor regression onclive.com. Crucially, in mice lacking T cells, the antitumor efficacy of KRAS inhibition was significantly diminished, indicating that T cells contribute meaningfully to the therapeutic response onclive.com. This suggests that the antitumor activity of RAS(ON) multi-selective inhibitors is, at least in part, immune-mediated onclive.com. The frequency of response in these syngeneic models can vary bmj.com. Higher baseline T cell infiltration in the tumor microenvironment has been correlated with greater benefit from combination therapy involving RMC-6236 bmj.com.
Impact on the Tumor Microenvironment and Antitumor Immunity
Oncogenic RAS signaling is known to significantly influence the tumor microenvironment (TME), often promoting an immunosuppressive state that facilitates immune evasion aacrjournals.orgnih.govencyclopedia.pubnih.govcytoskeleton.comresearchgate.netfrontiersin.orgresearchgate.netaging-us.com. Inhibition of oncogenic RAS signaling has the potential to modulate the TME and enhance antitumor immunity researchgate.netnih.gov.
Promotion of Immune Cell Infiltration (e.g., T cells)
Inhibition of oncogenic RAS signaling can lead to changes in immune cell populations within the TME. Preclinical studies with KRAS inhibitors have shown an increase in CD8+ T-cell influx and activation nih.gov. Oncogenic RAS can promote the recruitment of immunosuppressive immune cells, including M2 macrophages, neutrophils, MDSCs, and regulatory T cells (Tregs), through the secretion of soluble factors nih.govfrontiersin.org. Conversely, inhibiting RAS can potentially reverse some of these immunosuppressive mechanisms aacrjournals.org. Studies have indicated that KRAS inhibition can decrease the secretion of monocyte and neutrophil chemoattractants and stimulate the secretion of CXCL9 by dendritic cells, which promotes the infiltration of activated T cells nih.gov.
Synergistic Effects with Immunotherapy Modalities
Preclinical data strongly support the potential for synergistic effects when RAS inhibitors are combined with immunotherapy modalities, particularly immune checkpoint inhibitors. Combination of RMC-6236 with anti-PD-1 has resulted in prolonged progression-free survival and, in some cases, durable complete responses in immunotherapy-resistant preclinical PDAC models bmj.com. Numerous preclinical studies have shown that KRAS inhibitors can partially reverse KRAS-mediated immunosuppressive mechanisms and remodel the TME in KRAS-mutant cancers, providing a rationale for combination with immune checkpoint blockade nih.govaacrjournals.org. Synergy between co-inhibition of RAS and immunotherapy checkpoints has been observed in preclinical models ascopubs.orgaacrjournals.org. The ability of KRAS inhibition to enhance the efficacy of immune checkpoint blockade appears to be more pronounced in immunogenic tumor models that are already partially responsive to immunotherapy nih.gov.
Rationales for Preclinical Combination Therapy
The rationale for combining this compound with other therapeutic modalities in preclinical studies stems from several key observations. Oncogenic RAS signaling actively promotes tumor immune evasion, creating an immunosuppressive TME that limits the effectiveness of immunotherapy researchgate.netaacrjournals.org. By inhibiting RAS, this compound has the potential to reprogram this immunosuppressive environment towards an immunostimulatory milieu, thereby sensitizing tumors to immunotherapies nih.gov. Furthermore, combination strategies are often necessary to overcome mechanisms of acquired and adaptive resistance that can emerge with single-agent targeted therapies, including RAS inhibitors biorxiv.org. Preclinical models serve as essential platforms for evaluating the efficacy and mechanistic basis of these combination approaches aacrjournals.org. The observed synergy between RAS inhibition and immune checkpoint blockade in preclinical models provides a strong rationale for clinical evaluation of such combinations bmj.comnih.govaacrjournals.org.
Synergy with Other Targeted Agents (e.g., FLT3 inhibitors, BCL2 inhibitors)
Preclinical data suggest that this compound, or its representative tool compound RMC-7977, demonstrates synergistic activity with other targeted agents. Studies have shown synergy between RMC-7977 and venetoclax (B612062), a BCL2 selective inhibitor, in acute myeloid leukemia (AML) cell lines that are resistant to single-agent venetoclax. ashpublications.org This combination inhibited proliferation and induced apoptosis in these resistant cell lines. ashpublications.org Furthermore, in vivo studies using a patient-derived xenograft model of AML with acquired resistance to gilteritinib (B612023) (a FLT3 inhibitor) and co-mutations, treatment with RMC-7977 alone or in combination with venetoclax significantly suppressed leukemia outgrowth. ashpublications.org
While direct synergy data for this compound specifically with FLT3 inhibitors is not extensively detailed, the observed synergy with venetoclax and activity in FLT3 inhibitor-resistant models highlight the potential for combination approaches targeting multiple pathways. The rationale for such combinations is supported by studies showing synergistic effects between FLT3 and BCL2 inhibitors in preclinical AML models. mdpi.com, mdpi.com
Preclinical data illustrating the synergistic effects of RMC-7977 (representative of this compound) and venetoclax in AML cell lines resistant to single-agent venetoclax are presented in the table below, showing the percentage of apoptosis induced by each agent alone and in combination.
| Cell Line (Resistance Profile) | Single Agent Venetoclax (% Apoptosis) | Single Agent RMC-7977 (% Apoptosis) | Combination (RMC-7977 + Venetoclax) (% Apoptosis) | Combination Index (CI) |
| NRAS-mutant OCI-AML3 (Intrinsically resistant to venetoclax) | ~20% ashpublications.org | Not specified in detail in source | ~90% ashpublications.org | 0.008 bloodcancerstoday.com, ashpublications.org |
| OCI-AML2 (Acquired resistance to venetoclax) | 22% bloodcancerstoday.com | Not specified in detail in source | 75% bloodcancerstoday.com | 0.6 bloodcancerstoday.com |
Overcoming Resistance to Other Targeted Therapies (e.g., FLT3i, Venetoclax)
A significant preclinical application of this compound is its potential to overcome resistance to other targeted therapies, particularly FLT3 inhibitors (FLT3i) and venetoclax. Acquired RAS pathway mutations are a major mechanism of resistance to FLT3 inhibitors in AML, leading to clinical relapse. ashpublications.org, nih.gov Similarly, activation of the RAS/RAF/ERK pathway is associated with primary or secondary resistance to venetoclax. bloodcancerstoday.com, ashpublications.org
Preclinical studies with RMC-7977 have demonstrated its ability to restore sensitivity to gilteritinib in FLT3 inhibitor-resistant AML cells harboring acquired RAS mutations. ashpublications.org In Molm-14 cells that developed secondary NRASG12C or NRASQ61K resistance mutations after prolonged exposure to FLT3i, RMC-7977 treatment restored sensitivity. ashpublications.org Furthermore, RMC-7977 showed activity in an in vivo model of AML that relapsed on gilteritinib and harbored co-mutations including NRASQ61K. ashpublications.org
The synergy observed between RMC-7977 and venetoclax in venetoclax-resistant AML cell lines also underscores its potential to overcome resistance to BCL2 inhibition. ashpublications.org Targeting the hyperactivated RAS/MAPK pathway, which contributes to venetoclax resistance, is a key strategy, and inhibition of downstream effectors like ERK1/2 has been shown to overcome venetoclax resistance in preclinical models. bloodcancerstoday.com, ashpublications.org this compound, by targeting upstream active RAS, offers a mechanism to counteract this resistance pathway.
Mechanisms of Potential Acquired Preclinical Resistance and Mitigation Strategies
Understanding the mechanisms by which cancer cells develop resistance to RAS inhibitors like this compound is crucial for designing more effective future therapies.
Analysis of Pathway Reactivation and Compensatory Signaling (e.g., Wild-Type RAS variants)
Preclinical studies investigating resistance mechanisms to RAS(ON) inhibitors, including daraxonrasib (RMC-6236/Ras-IN-2), have identified several key pathways involved. Acquired alterations in RAS signaling intermediates are frequently observed in resistant models and patient samples. biorxiv.org, biorxiv.org These alterations can include recurrent mutations in KRAS, BRAF, RAF1, MAP2K1/2, and PIK3CA. biorxiv.org, biorxiv.org
One mechanism of resistance involves secondary mutations within KRAS itself, particularly at the Y64 residue. biorxiv.org, biorxiv.org These mutations can disrupt the formation of the tripartite complex between RAS, the molecular glue inhibitor (daraxonrasib/Ras-IN-2), and cyclophilin A, thereby lowering the affinity of the inhibitor-CypA complex for active RAS and attenuating the inhibitory effect. biorxiv.org, biorxiv.org
Reactivation of the MAPK pathway is another significant resistance mechanism. nih.gov This can occur through feedback activation of upstream receptor tyrosine kinases (RTKs) or downstream signaling components. nih.gov Studies with other RAS pathway inhibitors have shown that resistance can be associated with increased expression of wild-type GTP-bound RAS variants (HRAS, NRAS) and phosphorylated RTKs, suggesting compensatory signaling through wild-type RAS isoforms. nih.gov Although specifically for this compound, the focus is on targeting both wild-type and mutant active RAS, the emergence of alterations in other pathway components highlights the complexity of resistance. genfleet.com, biorxiv.org, biorxiv.org Alterations in RAF kinases, including kinase-dead and low-activity Class III BRAF mutations, have also been identified as resistance mechanisms to daraxonrasib, potentially by affecting RAF dimerization and its interaction with active RAS. biorxiv.org, biorxiv.org
Design of Next-Generation Molecular Glue RAS Inhibitors to Circumvent Resistance
The identification of preclinical resistance mechanisms provides valuable insights for the design of next-generation molecular glue RAS inhibitors. Since resistance to current molecular glue RAS(ON) inhibitors can involve alterations that disrupt the formation or stability of the tripartite complex (RAS:inhibitor:CypA) or activate bypass signaling pathways, future inhibitors aim to circumvent these issues. biorxiv.org, biorxiv.org
Strategies for next-generation inhibitors include designing compounds that maintain high affinity for the RAS-CypA interface even in the presence of common resistance mutations, such as secondary KRAS mutations at Y64. biorxiv.org, biorxiv.org Developing inhibitors that can more effectively block the interaction of active RAS with a broader range of downstream effectors, or simultaneously target multiple nodes in the RAS pathway, could also help mitigate resistance driven by pathway reactivation or compensatory signaling.
The concept of targeting the active, GTP-bound state of RAS with molecular glues is itself a strategy to overcome limitations of earlier inhibitors that primarily targeted the inactive state. frontiersin.org, nih.gov Next-generation molecular glues are being developed to target various RAS mutants and potentially achieve pan-RAS inhibition of the active form. frontiersin.org, genfleet.com These efforts are focused on creating inhibitors with enhanced interfacial binding properties and broader applicability to regulatory complexes within the RAS pathway to address the diverse mechanisms of acquired resistance. themarkfoundation.org, frontiersin.org
Advanced Research Directions and Translational Perspectives for Ras in 2
Comprehensive Structural and Biophysical Characterization of Ras-IN-2 Ternary Complexes
Understanding the precise molecular interactions of this compound with its target is crucial for optimizing its therapeutic potential. Ras proteins cycle between an inactive GDP-bound state and an active GTP-bound state, with this cycle regulated by guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). nih.govrsc.org GEFs facilitate the exchange of GDP for GTP, while GAPs stimulate GTP hydrolysis. nih.govrsc.org The activation of RAS by a GEF like Sos involves the formation of binary and ternary complexes. nih.govsdbonline.org Structural studies of Ras in complex with GEFs have revealed the formation of ternary complexes involving Ras, the nucleotide (GDP or GTP), and the GEF. rsc.orgnih.govsdbonline.orgcore.ac.uk For instance, a ternary complex of nucleotide-free Ras with the catalytic domain of Sos has been characterized, showing how Sos induces conformational changes in Ras switch regions. sdbonline.org Additionally, a ternary complex of Ras:SOScat:RasY64A•GppNp has been studied, demonstrating how Ras-GTP binding to a distal site on SOScat can allosterically stabilize the active site and stimulate nucleotide exchange. sdbonline.orgcore.ac.uk
Given that this compound targets the active, GTP-bound state of RAS revmed.comonclive.com, comprehensive structural and biophysical characterization of the ternary complexes formed by this compound, RAS (in its GTP-bound state), and potentially other interacting proteins (such as effectors or upstream regulators) is a key area of research. This would involve techniques like X-ray crystallography, cryo-electron microscopy, and nuclear magnetic resonance (NMR) spectroscopy to determine the high-resolution structures of these complexes. rsc.org Biophysical methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could provide detailed insights into the binding kinetics and thermodynamics of this compound interactions. Such studies would elucidate the specific binding site(s) of this compound on the active RAS protein, the conformational changes induced upon binding, and how these interactions disrupt downstream signaling. This detailed understanding of the ternary complex structure and dynamics is essential for structure-based drug optimization and the design of next-generation inhibitors.
Investigation of this compound Efficacy in a Broader Spectrum of Preclinical Cancer Types Beyond Initial Focus
Oncogenic RAS proteins drive a significant proportion of human cancers, including pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC). hematologyandoncology.netdana-farber.orgrevmed.com While initial research on novel RAS inhibitors often focuses on these prevalent RAS-driven cancers, investigating the efficacy of this compound in a broader spectrum of preclinical cancer types is crucial to understand its full therapeutic potential. This compound is described as a multi-selective inhibitor targeting various RAS mutations in their active state revmed.comonclive.com, which suggests it may have activity in cancers driven by different RAS isoforms (KRAS, NRAS, HRAS) and various hotspot mutations (G12, G13, Q61). revmed.com
Preclinical studies have shown that RMC-6236 (this compound) demonstrated anti-tumor activity in models of NSCLC, PDAC, CRC, gastric, and gynecologic cancers, with particular sensitivity observed in tumor models dependent on KRAS G12 mutations, as well as those with K/N/HRAS hotspot mutations at G13 and Q61. revmed.com Expanding these investigations to include less common RAS-driven cancers or those with specific co-mutations could identify additional patient populations that might benefit from this compound treatment. This would involve evaluating this compound monotherapy and combination therapy in diverse preclinical models, including cell lines and animal models derived from various cancer types.
Development of Predictive Preclinical Biomarkers for Response and Resistance to this compound
Identifying biomarkers that can predict response or resistance to this compound is critical for patient selection and optimizing treatment strategies in future clinical applications. Predictive biomarkers are indicators that help identify patients most likely to benefit from a specific therapy. nih.govnih.govfrontiersin.org Given that this compound targets active RAS, the presence of activating RAS mutations is a primary candidate for a predictive biomarker. However, responses to targeted therapies, even in the presence of the target mutation, can vary due to other genetic alterations or the tumor microenvironment. aacrjournals.org
Research into predictive biomarkers for RAS pathway inhibitors is ongoing. For instance, RAS mutations themselves are established negative predictive biomarkers for response to anti-EGFR therapies in colorectal cancer. nih.govnih.gov Studies with other MEK inhibitors have shown that while RAF/RAS mutations are strong predictors of sensitivity, co-occurring mutations (e.g., PIK3CA/PTEN) can influence the response. aacrjournals.org Transcriptomic analysis has also identified potential biomarkers, such as DUSP6 expression, which was associated with sensitivity to a MEK inhibitor irrespective of RAF/RAS status. aacrjournals.org
For this compound, preclinical studies should aim to identify genetic, transcriptomic, or proteomic markers that correlate with sensitivity or resistance. This could involve profiling cell lines or patient-derived models with varying genetic backgrounds and treatment responses to this compound. Identifying mechanisms of both primary and acquired resistance to this compound is also essential. Acquired resistance to other KRAS inhibitors has been observed, with mechanisms including the emergence of secondary RAS mutations or activation of alternative signaling pathways. frontiersin.org Understanding these resistance mechanisms in the context of this compound could lead to the development of strategies to overcome or prevent resistance, potentially through combination therapies.
Exploration of Novel Therapeutic Combinations and Sequential Regimens in Preclinical Settings
Given the complexity of cancer and the potential for resistance mechanisms, exploring combination therapies and sequential regimens involving this compound in preclinical settings is a critical area of research. Combining targeted therapies can enhance efficacy, overcome resistance, and potentially reduce toxicity by allowing lower doses of individual agents. frontiersin.org Preclinical studies have demonstrated the potential benefits of combining RAS inhibitors with other targeted agents or immunotherapies. For example, combining a RAS(ON) multi-selective inhibitor with a CDK4/6 inhibitor has shown improved tumor control in PDAC models. nih.gov The combination of RAS(ON) multi-selective inhibitors with immunotherapy has also shown promising results in preclinical pancreatic cancer models, leading to deeper and more durable tumor regressions. onclive.comnews-medical.net This enhanced efficacy may be partly attributed to the impact of RAS pathway inhibition on the tumor microenvironment, potentially increasing immune cell infiltration and activation. nih.govfrontiersin.org
Research should investigate rational combinations of this compound with other agents targeting complementary pathways, such as the MAPK pathway (e.g., MEK, ERK inhibitors), the PI3K/AKT/mTOR pathway, or immune checkpoints. nih.govfrontiersin.org Exploring sequential regimens, where drugs are administered in a specific order, is also important, as the sequence of administration can impact efficacy and toxicity, as observed in preclinical studies combining cytotoxic agents with signaling antagonists. aacrjournals.orgmdpi.com Preclinical models, including organoids and patient-derived xenografts, are valuable tools for evaluating the efficacy and potential synergy of these combinations and sequences. researchgate.netnih.gov
Advancements in Preclinical Model Systems for RAS-Driven Cancers (e.g., organoids, patient-derived xenografts)
The development and utilization of advanced preclinical model systems are fundamental to accelerating the research and translation of therapies like this compound. Traditional cell lines often lack the complexity and heterogeneity of human tumors. mdpi.com Patient-derived xenografts (PDXs) and patient-derived organoids (PDOs) have emerged as more clinically relevant models that retain key features of the original tumors, including genetic and phenotypic heterogeneity. nih.govmdpi.comcrownbio.comembopress.org
PDX models involve implanting tumor tissue from a patient into immunocompromised mice and have been widely used to evaluate the efficacy of targeted therapies. mdpi.comcrownbio.com They maintain the tumor's histopathology and genetic features, providing a more reliable platform for predicting responses to systemic therapies. mdpi.com Organoids, three-dimensional cultures derived from patient tissue, offer another valuable preclinical tool. researchgate.netnih.govmdpi.comcrownbio.com They can be established and expanded efficiently and have shown high concordance with clinical drug responses in some studies. researchgate.netcrownbio.com Organoids are particularly amenable to high-throughput drug screening and can be genetically manipulated to model specific mutations. researchgate.netnih.govcrownbio.com
For research on this compound, utilizing diverse panels of patient-derived organoids and xenografts representing various RAS mutations and cancer types is crucial for evaluating efficacy, identifying biomarkers, and testing combination therapies in a setting that closely mimics human disease. researchgate.netnih.gov Advancements in these model systems, such as the development of immunocompetent PDX models or co-culture systems for organoids that incorporate elements of the tumor microenvironment, further enhance their utility for evaluating therapies, including those that may have immune-mediated effects. onclive.comnews-medical.netnih.govmdpi.com
Data Table: Preclinical Activity of RMC-6236 (this compound) in various Cancer Models
| Cancer Type | RAS Mutation Status Tested | Observed Preclinical Activity | Source |
| NSCLC | KRAS G12 mutations, K/N/HRAS G13/Q61 hotspot | Deep and durable tumor regressions | revmed.com |
| PDAC | KRAS G12 mutations, K/N/HRAS G13/Q61 hotspot | Deep and durable tumor regressions, enhanced with immunotherapy | revmed.comonclive.comnews-medical.net |
| CRC | KRAS G12 mutations, K/N/HRAS G13/Q61 hotspot | Deep and durable tumor regressions | revmed.com |
| Gastric Cancer | KRAS G12 mutations, K/N/HRAS G13/Q61 hotspot | Deep and durable tumor regressions | revmed.com |
| Gynecologic Cancers | KRAS G12 mutations, K/N/HRAS G13/Q61 hotspot | Deep and durable tumor regressions | revmed.com |
Note: This table summarizes preclinical observations and is not indicative of clinical efficacy or approved uses.
Q & A
Q. What is the molecular mechanism by which Ras-IN-2 achieves pan-RAS inhibition, and how does it differ from covalent RAS inhibitors (e.g., KRAS G12D inhibitors)?
this compound (RMC-6236) binds to cyclophilin A (CypA), forming a binary complex that subsequently interacts with active, GTP-bound RAS to create a tri-complex. This interaction disrupts RAS-dependent signaling, inhibiting downstream pathways like MAPK/ERK. Unlike covalent inhibitors (e.g., RMC-9805 targeting KRAS G12D), this compound acts via non-covalent, reversible binding, enabling broader inhibition across RAS isoforms and mutations .
Q. What in vitro assays are recommended to evaluate this compound’s efficacy in suppressing RAS signaling?
- Cell viability assays (e.g., MTT or CellTiter-Glo) in RAS-mutant cell lines (e.g., KRASG12X).
- Western blotting to quantify phosphorylation of downstream effectors (e.g., ERK1/2, AKT).
- RAS-GTP pulldown assays using Raf-1 RBD to measure active RAS levels pre/post treatment .
Q. How should researchers validate the structural integrity and purity of this compound in experimental setups?
- H-NMR spectroscopy to confirm molecular structure consistency (refer to batch-specific COA).
- HPLC or LC-MS for purity assessment (>99% as per supplier data).
- Solubility testing in DMSO (100 mg/mL stock) to ensure no precipitation in working concentrations .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in this compound efficacy across different RAS-mutant models?
- CRISPR/Cas9 screens to identify genetic modifiers of resistance.
- Proteomic profiling (e.g., phosphoproteomics) to map compensatory signaling pathways.
- Dose-response studies with varying RAS mutation burdens to assess threshold effects .
Q. How can the formation of the this compound/CypA/RAS tri-complex be experimentally confirmed in cellular models?
- Co-immunoprecipitation (Co-IP) using anti-CypA and anti-RAS antibodies.
- Fluorescence resonance energy transfer (FRET) to visualize ternary complex dynamics.
- Cellular thermal shift assays (CETSA) to monitor target engagement .
Q. What in vivo pharmacokinetic parameters are critical for optimizing this compound dosing in preclinical studies?
- Oral bioavailability : Measure plasma concentration-time curves (AUC, Cmax).
- Tissue distribution : Quantify drug levels in tumors vs. normal tissues via LC-MS.
- Metabolic stability : Assess hepatic clearance using microsomal assays .
Q. How can researchers ensure this compound selectively inhibits RAS without off-target effects on other GTPases?
- GTPase activity panels : Test against Rho, Rab, and Arf family GTPases.
- Kinome profiling (e.g., KINOMEscan) to rule out kinase inhibition.
- CRISPR-engineered RAS-null cells to confirm on-target effects .
Q. What methodologies are recommended for evaluating this compound synergies with MEK or PI3K inhibitors?
- Combinatorial dose-matrix assays to calculate synergy scores (e.g., Chou-Talalay method).
- RNA sequencing to identify pathway crosstalk and adaptive resistance mechanisms.
- In vivo PDX models with dual-agent dosing to validate tumor regression .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound activity?
Q. What statistical approaches are essential for analyzing this compound’s dose-dependent effects?
Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate this compound’s mechanism of action?
- Pathway enrichment analysis (e.g., GSEA, DAVID) to identify affected biological processes.
- Network pharmacology tools (e.g., Cytoscape) to map drug-target-pathway interactions.
- Machine learning models to predict responsive patient subsets .
Translational Research Considerations
Q. What preclinical evidence is required to justify advancing this compound into clinical trials?
- Efficacy : ≥50% tumor growth inhibition in ≥3 PDX models with diverse RAS mutations.
- Safety : No severe toxicity in repeat-dose rodent studies (e.g., ALT/AST levels, histopathology).
- Pharmacokinetics/Pharmacodynamics (PK/PD) : Demonstrated target engagement in tumors via biomarker analysis (e.g., reduced p-ERK) .
Q. How can researchers model acquired resistance to this compound in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
